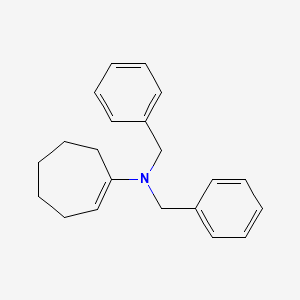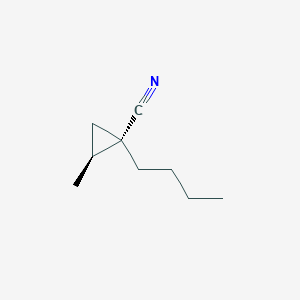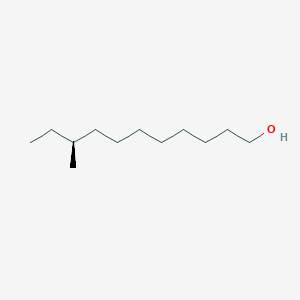
(S)-9-Methyl-1-undecanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-9-Methyl-1-undecanol is a chiral alcohol with the molecular formula C12H26O. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the ninth carbon of an undecane chain, with a methyl group (-CH3) substituent on the same carbon. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms that follows the Cahn-Ingold-Prelog priority rules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-9-Methyl-1-undecanol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone, 9-methylundecan-1-one, using chiral catalysts or reagents. For instance, the use of chiral oxazaborolidine catalysts in the presence of borane (BH3) can yield the desired (S)-enantiomer with high enantioselectivity.
Another method involves the enantioselective hydroboration-oxidation of 9-methyl-1-undecene. This process typically employs a chiral borane reagent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of biocatalysts, such as enzymes, to achieve high enantioselectivity. Enzymatic reduction of the corresponding ketone using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) can be an efficient and environmentally friendly method. These biocatalysts can be engineered to enhance their selectivity and activity, making the process more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-9-Methyl-1-undecanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde (9-methylundecanal) or carboxylic acid (9-methylundecanoic acid) using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding alkane (9-methylundecane) using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride (9-methylundecyl chloride).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: SOCl2, phosphorus tribromide (PBr3), or tosyl chloride (TsCl) in the presence of a base.
Major Products
Oxidation: 9-Methylundecanal, 9-Methylundecanoic acid.
Reduction: 9-Methylundecane.
Substitution: 9-Methylundecyl chloride, 9-Methylundecyl bromide.
Applications De Recherche Scientifique
(S)-9-Methyl-1-undecanol has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its unique odor profile and chemical properties.
Mécanisme D'action
The mechanism of action of (S)-9-Methyl-1-undecanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, as an alcohol, it can participate in hydrogen bonding and hydrophobic interactions, influencing the structure and function of proteins. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-9-Methyl-1-undecanol: The enantiomer of (S)-9-Methyl-1-undecanol, with a different spatial arrangement of atoms.
9-Methyl-1-decanol: A similar compound with a shorter carbon chain.
1-Dodecanol: A similar compound with a longer carbon chain and no methyl substituent.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or other structurally similar compounds. Its specific spatial arrangement allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and chiral recognition studies.
Propriétés
Numéro CAS |
621359-57-7 |
|---|---|
Formule moléculaire |
C12H26O |
Poids moléculaire |
186.33 g/mol |
Nom IUPAC |
(9S)-9-methylundecan-1-ol |
InChI |
InChI=1S/C12H26O/c1-3-12(2)10-8-6-4-5-7-9-11-13/h12-13H,3-11H2,1-2H3/t12-/m0/s1 |
Clé InChI |
BPCAUKGHVSVGCW-LBPRGKRZSA-N |
SMILES isomérique |
CC[C@H](C)CCCCCCCCO |
SMILES canonique |
CCC(C)CCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


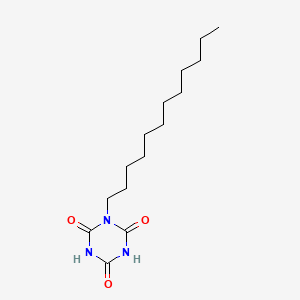
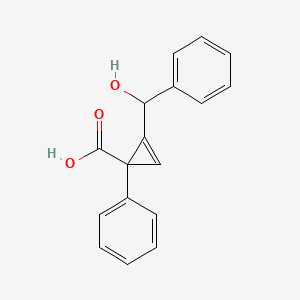

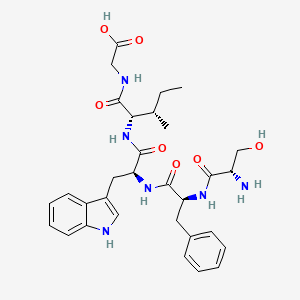
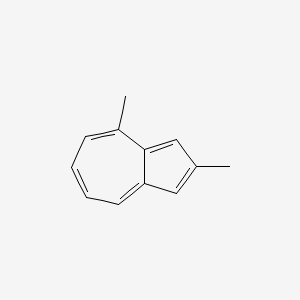
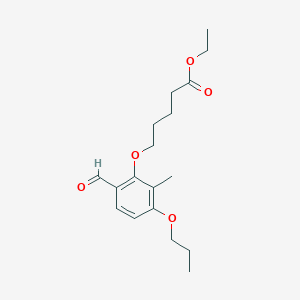
![Carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester](/img/structure/B14218362.png)


![N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B14218377.png)
![11,11'-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol)](/img/structure/B14218385.png)
